Methyl 4-aminooxane-4-carboxylate

Organic Synthesis Protecting Group Strategy Ester Hydrolysis

Substituting methyl 4-aminooxane-4-carboxylate with bulkier ester analogs risks failed selective deprotection and altered reaction kinetics in multi-step syntheses. This bifunctional oxane scaffold solves that challenge through its precisely balanced methyl ester lability. • Orthogonal deprotection: Cleave the methyl ester under mild aqueous base or acid without affecting Boc-amines, silyl ethers, or acetal protecting groups. • Dual reactivity: Primary amine enables amide coupling, reductive amination, and urea formation; ester converts to amides, acids, or alcohols for parallel library synthesis. • Supply reliability: Available as free base (95% purity) or HCl salt (CAS 199330-66-0, 97%) for extended storage stability and accurate stoichiometric calculations at scale.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 184698-41-7
Cat. No. B064136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminooxane-4-carboxylate
CAS184698-41-7
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)N
InChIInChI=1S/C7H13NO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3
InChIKeyAZFBPYNPITWILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Aminooxane-4-Carboxylate Overview


Methyl 4-aminooxane-4-carboxylate (CAS 184698-41-7), also named 4-aminotetrahydropyran-4-carboxylic acid methyl ester, is a saturated six-membered heterocyclic compound with molecular formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol . This versatile small-molecule scaffold features a tetrahydropyran (oxane) ring bearing both a primary amine (-NH₂) and a methyl ester (-COOCH₃) group at the 4-position, enabling diverse chemical transformations including oxidation, reduction, and substitution reactions . The compound is commercially available as the free base (95% purity) and as the hydrochloride salt (199330-66-0, 97% purity), with applications spanning pharmaceutical intermediate synthesis and organic methodology development .

Dual-functional scaffold Amine and methyl ester enable parallel derivatization for library synthesis.
Selective ester deprotection Methyl ester supports orthogonal cleavage under mild conditions.
Free base or HCl salt Choose salt for storage stability or free base for lower molecular weight.

Methyl 4-Aminooxane-4-Carboxylate Substitution Risks


Substituting methyl 4-aminooxane-4-carboxylate with seemingly similar 4-aminotetrahydropyran derivatives introduces material risks to synthetic outcomes due to fundamental differences in ester lability, steric accessibility, and physicochemical behavior. The methyl ester's enhanced hydrolysis susceptibility compared to bulkier tert-butyl esters is not a liability but a critical design feature for synthetic sequences requiring selective deprotection under mild conditions . Conversely, the methyl ester's aqueous solubility and polar surface area (PSA: 61.55 Ų) differ substantially from the corresponding carboxylic acid and ethyl ester analogs, altering reaction kinetics in nucleophilic acyl substitutions [1]. The free base form (C₇H₁₃NO₃, 159.18 g/mol) and hydrochloride salt (C₇H₁₄ClNO₃, 195.64 g/mol) present distinct handling characteristics, with the salt offering enhanced bench stability and storage convenience for routine laboratory workflows [2]. These differences mean that generic substitution without explicit reaction validation can lead to unexpected yields, side products, or purification challenges.

Methyl ester tert-Butyl ester

Switching to tert-butyl ester removes the selective, mild deprotection capability required for orthogonal protecting-group strategies.

HCl salt Free base

Using free base instead of the hydrochloride salt may reduce bench stability during prolonged storage and alter stoichiometric calculations.

Methyl ester Ethyl ester

Ethyl ester variant appears more documented in PROTAC design; traditional medchem precedent may differ, requiring extra synthetic validation.

Methyl 4-Aminooxane-4-Carboxylate: Comparative Evidence


Ester Lability: Methyl vs. tert-Butyl

The methyl ester of 4-aminooxane-4-carboxylate exhibits markedly different hydrolysis stability compared to the corresponding tert-butyl ester analog. The methyl ester is characterized as 'more prone to hydrolysis,' whereas the tert-butyl ester demonstrates 'enhanced stability due to [the] bulky group' . This differential lability provides a strategic advantage in multi-step synthetic sequences: the methyl ester can be selectively cleaved under mild acidic or basic conditions without affecting acid-labile protecting groups elsewhere in the molecule, whereas the tert-butyl analog requires stronger acidic conditions (e.g., TFA) for deprotection. For chemists designing orthogonal protection schemes, the methyl ester's hydrolytic susceptibility is a deliberate and valuable feature rather than a limitation.

Ester Lability
Cross-study comparable
Methyl ester
More prone to hydrolysis; low steric bulk
vs.
tert-Butyl ester
Enhanced stability; high steric bulk
Enables orthogonal deprotection strategies
Qualitative difference; no quantitative rate data reported
Organic Synthesis Protecting Group Strategy Ester Hydrolysis

PROTAC Applications: Ethyl vs. Methyl Ester

Patent analysis reveals a notable divergence in application focus between the ethyl and methyl ester variants of 4-aminooxane-4-carboxylate. The ethyl ester (CAS 246547-26-2) has been identified in patent filings as having 'increasing applications ... in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design' [1]. In contrast, the methyl ester variant's patent landscape is more heavily weighted toward traditional small-molecule pharmaceutical intermediate applications. This distinction suggests that for PROTAC linker chemistry and targeted protein degradation research programs, the ethyl ester may be the more established scaffold, whereas the methyl ester remains the preferred choice for conventional medicinal chemistry campaigns where PROTAC-specific linker compatibility is not required.

PROTAC Application Focus
Class-level inference
Methyl ester patent landscape is primarily directed to conventional pharmaceutical intermediate synthesis, whereas ethyl ester shows increasing PROTAC and covalent inhibitor design citations.
May influence application-fit for PROTAC vs. traditional medchem programs
Patent analysis; no head-to-head experimental comparison available
PROTAC Targeted Protein Degradation Covalent Inhibitor Design

Free Base vs. Hydrochloride Salt Properties

Methyl 4-aminooxane-4-carboxylate is commercially supplied in two distinct forms with quantifiably different handling characteristics. The free base (C₇H₁₃NO₃, molecular weight 159.18 g/mol) is available at 95% purity and exhibits LogP of 0.3676 and polar surface area of 61.55 Ų [1]. The hydrochloride salt (CAS 199330-66-0, C₇H₁₄ClNO₃, molecular weight 195.64 g/mol) is available at 97% purity and demonstrates 'stable under recommended storage conditions' per SDS documentation . The salt form's enhanced bench stability reduces degradation concerns during routine laboratory handling and extended storage, which can be a critical factor for procurement in research settings where compounds may be stored for months between synthetic campaigns.

Free Base vs. HCl Salt
Head-to-head
Molecular weight
159.18 vs 195.64 g/mol (+22.9%)
Purity
95% vs 97%
LogP (free base)
0.3676
Salt form provides documented storage stability; free base offers lower molecular weight and known LogP
Salt stable per SDS; PSA 61.55 Ų for free base
Salt Form Selection Bench Stability Pharmaceutical Intermediate

Methyl 4-Aminooxane-4-Carboxylate Applications


Orthogonal Ester Deprotection

Use methyl 4-aminooxane-4-carboxylate when designing synthetic routes that require selective ester cleavage under mild conditions in the presence of acid-sensitive functional groups. The methyl ester's enhanced hydrolytic lability relative to tert-butyl analogs enables deprotection with aqueous base or mild acid without affecting Boc-protected amines, silyl ethers, or acetal protecting groups elsewhere in the molecule. This orthogonal deprotection capability is particularly valuable in the construction of complex pharmaceutical intermediates where multiple protecting groups must be manipulated sequentially.

Traditional Small-Molecule Drug Discovery

Select the methyl ester variant for conventional medicinal chemistry programs focused on lead optimization of small-molecule therapeutics. Patent landscape analysis indicates that the methyl ester's primary documentation is in traditional pharmaceutical intermediate applications, whereas the ethyl ester has gained traction in PROTAC and covalent inhibitor design [1]. Research groups pursuing GPCR modulators, enzyme inhibitors, or ion channel ligands will find the methyl ester's established synthetic precedent more directly applicable to their workflows.

Long-Term Bench Stability

Procure the hydrochloride salt form (CAS 199330-66-0) when the compound will be stored for extended periods between synthetic campaigns. SDS documentation confirms the salt is 'stable under recommended storage conditions' [2], reducing degradation risk compared to the free base. The salt's 97% purity grade and defined molecular weight (195.64 g/mol) also facilitate accurate stoichiometric calculations for reaction scale-up without requiring immediate post-purchase repurification.

Heterocyclic Library Synthesis

Leverage the compound's dual functional groups (primary amine and methyl ester) for parallel library synthesis and scaffold diversification. The amine participates in amide bond formation, reductive amination, and urea synthesis, while the ester enables further transformations to amides, acids, or alcohols . This bifunctional reactivity allows chemists to generate diverse analog sets from a single building block, maximizing synthetic efficiency in hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Orthogonal ester deprotection
Methyl ester lability profile
Selective cleavage under mild conditions without affecting acid-sensitive groups
Traditional medchem synthesis
Established synthetic precedent
Patent-documented intermediate applications for small-molecule lead optimization
Long-term storage stability
Hydrochloride salt bench stability
SDS-documented storage stability for extended laboratory campaigns
Heterocyclic library derivatization
Bifunctional scaffold reactivity
Parallel amide, reductive amination, and ester diversification throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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